methyl 9H-fluorene-9-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3002-30-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C15H12O2/c1-17-15(16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |
InChI Key |
LQSPZSGFDFRDBS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Other CAS No. |
3002-30-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 9h Fluorene 9 Carboxylate
Esterification Pathways from 9H-Fluorene-9-carboxylic Acid
The most direct route to methyl 9H-fluorene-9-carboxylate involves the esterification of 9H-fluorene-9-carboxylic acid. This can be achieved through classical acid catalysis or by employing modern coupling agents to facilitate the reaction under milder conditions.
Acid-Catalyzed Esterification Approaches
Traditional Fischer-Speier esterification, utilizing an acid catalyst in an excess of methanol (B129727), remains a viable method for the synthesis of this compound. A common approach involves the use of a strong mineral acid, such as hydrogen chloride, to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
One documented procedure involves the treatment of 9-hydroxy-9H-fluorene-9-carboxylic acid with methanol saturated with hydrogen chloride. The reaction mixture is heated at reflux for several hours to drive the equilibrium towards the ester product. Upon cooling, the product crystallizes and can be isolated by filtration. This method, while effective, can require harsh conditions and long reaction times. prepchem.com
Table 1: Acid-Catalyzed Esterification of a 9H-Fluorene-9-carboxylic Acid Derivative
| Reactant | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| 9-Hydroxy-9H-fluorene-9-carboxylic acid | Hydrogen Chloride | Methanol | 4 h | Reflux | 74% | prepchem.com |
Coupling Agent-Mediated Esterification Protocols
To circumvent the often harsh conditions of acid-catalyzed esterification, coupling agents are frequently employed to facilitate the reaction under milder conditions. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov
In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is to act as an acyl transfer agent, forming a reactive N-acylpyridinium salt that readily reacts with the alcohol, leading to the desired ester and suppressing the formation of the N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for its mild reaction conditions, typically proceeding at room temperature, and its high yields, even with sterically hindered substrates. organic-chemistry.org
Table 2: Representative Steglich Esterification Conditions
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Generic Carboxylic Acid | DCC | DMAP (3-10 mol%) | Anhydrous CH2Cl2 | 0°C to Room Temp. | High | organic-chemistry.org |
Indirect Synthetic Routes via Fluorene (B118485) Derivatives
Indirect routes to this compound offer alternative synthetic pathways, often starting from more readily available fluorene precursors. These methods include the carboxylation of fluorene followed by esterification and the transformation of a pre-functionalized fluorene derivative.
Carboxylation of Fluorene Precursors
A notable indirect route involves the direct carboxylation of fluorene. One patented method describes the reaction of fluorene with a dialkyl carbonate, such as dimethyl carbonate, in the presence of a strong base like an alkali hydride (e.g., sodium hydride) or a potassium alkoxide. google.com This reaction generates the fluorene-9-carboxylate ester directly. The process involves the deprotonation of the acidic C9-proton of fluorene, followed by nucleophilic attack of the resulting carbanion on the carbonyl group of the dialkyl carbonate. The resulting ester can then be isolated after neutralization. google.com
Table 3: Synthesis of Fluorene-9-carboxylic Acid Ester from Fluorene
| Fluorene Precursor | Reagent | Base | Solvent | Key Step | Reference |
| Fluorene | Dialkyl Carbonate | Alkali Hydride or Potassium Alkoxide | Dialkyl Carbonate | Carboxylation/Esterification | google.com |
Another approach involves the formylation of fluorene using ethyl formate (B1220265) in the presence of a base like sodium ethoxide to yield 9-fluorenecarboxaldehyde, which can then be oxidized to the carboxylic acid and subsequently esterified. google.com
Transformation from 9H-Fluorene-9-carbonyl Chloride
The synthesis of this compound can also be readily achieved from the corresponding acid chloride, 9H-fluorene-9-carbonyl chloride. This method involves the simple reaction of the acid chloride with methanol. The high reactivity of the acyl chloride towards nucleophilic acyl substitution by the alcohol typically allows the reaction to proceed under mild conditions, often without the need for a catalyst. However, a non-nucleophilic base is sometimes added to scavenge the HCl byproduct. prepchem.com
The precursor, 9H-fluorene-9-carbonyl chloride, can be prepared from 9H-fluorene-9-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The availability of substituted fluorene-9-carbonyl chlorides, such as 9-methyl-9H-fluorene-9-carbonyl chloride, highlights the utility of this functional group in synthesis. sigmaaldrich.comsigmaaldrich.com
Table 4: Synthesis from a Fluorene-9-carbonyl Chloride Derivative
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2-Fluoro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester | Thionyl Chloride | Benzene (B151609) (for removal of excess reagent) | 3 h | Reflux | 100% (crude) | prepchem.com |
Emerging and Sustainable Synthesis Approaches
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for the synthesis of this compound. These emerging approaches focus on reducing waste, minimizing energy consumption, and utilizing less hazardous reagents.
One such approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govmdpi.com While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the successful application of this technology to similar esterification reactions suggests its potential applicability. nih.gov
The use of solid acid catalysts presents another green alternative to traditional homogeneous acid catalysts. researchgate.net These catalysts, such as sulfated zirconia, can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. Their application in the esterification of various carboxylic acids with methanol has been demonstrated, indicating their potential for the synthesis of the target compound. researchgate.net
Flow chemistry is another emerging technology that offers advantages in terms of safety, efficiency, and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and purity. While not yet specifically reported for the synthesis of this compound, flow chemistry has been successfully applied to other esterification and fluorene derivative syntheses.
Finally, enzymatic synthesis using lipases as biocatalysts offers a highly selective and environmentally benign route to esters. These reactions are typically performed under mild conditions in organic or solvent-free systems. The application of enzymatic catalysis for the synthesis of fluorene-based esters is an area with potential for future development.
Green Chemistry Principles in Fluorene Carboxylate Synthesis
The application of green chemistry principles to the synthesis of fluorene derivatives aims to reduce the environmental impact of chemical processes. Research in this area focuses on the use of safer solvents, alternative energy sources, and catalytic methods that improve atom economy.
One prominent example of a greener approach to synthesizing a key precursor, 9-fluorenone, from 9H-fluorene involves aerobic oxidation. rsc.org Traditional methods often rely on stoichiometric amounts of hazardous oxidizing agents. In contrast, a greener method utilizes air as the oxidant in the presence of potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.org This process offers high yields and purity for various substituted 9-fluorenones. rsc.org While this example pertains to the ketone, the principles are applicable to the broader class of fluorene derivatives.
The synthesis of fluorene-9-carboxylic acid, the direct precursor to its methyl ester, has also been a subject of investigation for process improvement. A known method involves the reaction of fluorene with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like potassium ethylate or an alkali metal hydride. prepchem.comgoogle.com The resulting fluorene-9-carboxylic acid ester is then saponified to yield the carboxylic acid. google.com While effective, these methods often require strong bases and subsequent neutralization steps.
Recent advancements in C-H activation and functionalization offer potential green alternatives. For instance, base-mediated benzannulation reactions have been developed for the facile synthesis of fluorenes and benzonitriles, demonstrating progress towards more efficient bond-forming strategies. acs.org Furthermore, aldehyde/ketone-catalyzed dehydrative C-alkylation of fluorenes with alcohols presents a highly selective method for producing 9-monoalkylated fluorenes, avoiding the need for pre-functionalized starting materials and reducing waste. acs.org
Table 1: Comparison of Synthetic Methods for Fluorene Derivatives Highlighting Green Chemistry Aspects
| Method | Key Reagents | Conditions | Green Chemistry Principle Illustrated | Yield | Reference |
|---|---|---|---|---|---|
| Aerobic Oxidation of 9H-fluorene | KOH, Air | THF, Ambient Temperature | Use of a benign oxidant (air) | High | rsc.org |
| Carboxylation of Fluorene | Diethyl carbonate, Potassium ethylate | 65°-70° C | Atom economy can be moderate | 72.7% (for the acid) | prepchem.com |
| Base-Mediated Benzannulation | Ynones, α-cyanocrotonates | Base catalysis | Facile assembly of complex structures | Not specified | acs.org |
| Dehydrative C-alkylation | Alcohols, Aldehyde/Ketone catalyst | Heat | Avoids pre-functionalization, generates water as a byproduct | High | acs.org |
Chemoenzymatic Transformations for Ester Formation
Chemoenzymatic synthesis has emerged as a powerful tool for the selective and efficient formation of esters under mild conditions. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.
The synthesis of esters, traditionally performed in organic solvents requiring the removal of water, can be challenging from a green chemistry perspective. Biocatalytic processes, which are typically conducted in aqueous media, offer a more sustainable alternative. However, the production of water as a byproduct in lipase-catalyzed esterification can hinder the reaction equilibrium. nih.gov
Recent research has demonstrated that lipase-catalyzed esterification can be effectively performed in an aqueous micellar medium. nih.gov The use of a "designer" surfactant, such as TPGS-750-M, at low concentrations (e.g., 2 wt%) can facilitate the reaction, leading to high conversions. nih.gov This methodology has been shown to be highly selective for primary alcohols. nih.gov For example, the lipase (B570770) from Rhizomucor miehei has been successfully employed to catalyze the esterification of various carboxylic acids and alcohols in a phosphate (B84403) buffer solution at 30°C. nih.gov The addition of certain additives, like benzotrifluoride (B45747) (PhCF3), can further expand the scope of compatible acid and alcohol partners. nih.gov
In addition to ester synthesis, lipases can also be used for the chemoselective hydrolysis of esters. This is particularly useful in the synthesis of unsymmetrical biphenyl (B1667301) esters, where a lipase can selectively hydrolyze one of two equivalent ester groups. nih.gov A screening of various lipases from different organisms, including bacteria, fungi, and vertebrates, can identify the most effective biocatalyst for a specific transformation. nih.gov The catalytic activity of these lipases can be highly dependent on the solvent system. nih.gov
Table 2: Lipase-Catalyzed Esterification in Aqueous Micellar Medium
| Carboxylic Acid | Alcohol | Enzyme | Additive | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 3-Phenylpropanoic acid | (4-Chlorophenyl)methanol | Rhizomucor miehei lipase | None | 65% | nih.gov |
| 3-Phenylpropanoic acid | (4-Chlorophenyl)methanol | Rhizomucor miehei lipase | PhCF3 | 73% | nih.gov |
| Various | Various primary alcohols | Rhizomucor miehei lipase | None | High | nih.gov |
These chemoenzymatic approaches represent a significant step forward in the sustainable synthesis of esters like this compound, offering mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods.
Mechanistic Investigations of Reactions Involving Methyl 9h Fluorene 9 Carboxylate
Electron Density Distribution and Stereoelectronic Influences
The reactivity of methyl 9H-fluorene-9-carboxylate is intrinsically linked to its electron density distribution and the resulting stereoelectronic effects. The fluorene (B118485) ring system, with its extensive π-conjugation, significantly influences the electron density at the C-9 position. This position is benzylic and is flanked by two phenyl rings, which delocalize the electron density of the C-H bond, making the C-9 proton acidic.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping the electron distribution in fluorene derivatives. These studies reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the fluorene ring system. This distribution is key to understanding the chemical behavior of the molecule, as the HOMO is susceptible to electrophilic attack, while the LUMO can accept electrons from nucleophiles.
Stereoelectronic effects dictate the preferred three-dimensional arrangement of atoms and orbitals, which in turn affects reaction rates and pathways. For reactions at the C-9 position, the orientation of the incoming reagent relative to the plane of the fluorene ring is critical. The bulky nature of the fluorene system can create significant steric hindrance, influencing the trajectory of nucleophilic or electrophilic attack.
Reaction Kinetics and Elucidation of Transition State Structures
The kinetics of reactions involving this compound, particularly its hydrolysis, provide profound insights into the underlying mechanisms. The alkaline hydrolysis of esters of fluorene-9-carboxylic acid has been shown to proceed via a fascinating mechanistic pathway that deviates from the typical bimolecular acyl substitution (BAc2) mechanism.
Studies on the alkaline hydrolysis of a series of fluorene-9-carboxylate esters have revealed a distinct change in mechanism depending on the pKa of the leaving group. rsc.org This is elegantly demonstrated by a Brønsted plot (a graph of the logarithm of the rate constant versus the pKa of the leaving group's conjugate acid), which shows a minimum. rsc.org
For esters with good leaving groups (lower pKa), the reaction follows an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. rsc.org This two-step process involves a rapid, reversible deprotonation at the C-9 position to form a stabilized carbanion (the conjugate base), followed by a slower, rate-determining expulsion of the leaving group to form a ketene (B1206846) intermediate. The ketene then rapidly reacts with water to yield the carboxylate product.
The rate equation for the E1cB mechanism, where the second step is rate-determining, is given by:
However, since the carbanion is in equilibrium with the starting ester, its concentration is dependent on the concentration of the ester and the hydroxide (B78521) ion. This leads to saturation kinetics, where the observed rate constant becomes independent of the base concentration at high pH. rsc.org
For esters with poorer leaving groups (higher pKa), the mechanism shifts. The Brønsted plot for these esters shows a positive slope, indicating a different rate-determining step, though the exact nature of this pathway requires further elucidation. rsc.org
The table below summarizes the Brønsted β values for the alkaline hydrolysis of fluorene-9-carboxylate esters, illustrating the change in mechanism.
| Leaving Group pKa Range | Brønsted β value | Inferred Mechanism |
| < 9.5 | -1.01 | E1cB (elimination rate-determining) |
| > 9.5 | +0.11 | Change in rate-determining step |
Data sourced from a study on the alkaline hydrolysis of fluorene-9-carboxylate esters. rsc.org
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effect (KIE) studies are a powerful tool for probing the nature of transition states. By replacing an atom at a reactive site with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured, providing information about bond breaking and bond formation in the rate-determining step.
For the E1cB mechanism observed in the hydrolysis of fluorene-9-carboxylate esters with good leaving groups, a primary deuterium (B1214612) KIE (kH/kD) would be expected to be close to unity if the initial deprotonation is not the rate-determining step. Indeed, studies on related E1cB reactions of fluorene derivatives have shown small solvent deuterium isotope effects, supporting the formation of a pre-equilibrium carbanion. For instance, the alkaline hydrolysis of thiolesters of fluorene-9-carboxylic acid, which also proceeds via an E1cB mechanism, exhibits a low solvent deuterium KIE on the limiting rate constant (kH/kD = 1.37). rsc.org This is consistent with the rate-determining step being the expulsion of the leaving group from the carbanion intermediate.
In contrast, for reactions where proton transfer is the rate-determining step, a significant primary KIE is typically observed. Studies on the elimination of 9-(dimethylaminomethyl)fluorene, which also proceeds through an E1cB pathway, have allowed for detailed analysis of the isotope effects, further confirming the presence of carbanionic intermediates. rsc.org
Proton Transfer Dynamics and Acidity at the C-9 Position
The acidity of the proton at the C-9 position is a hallmark of the fluorene system and a critical factor in the E1cB mechanism of this compound. The pKa of the C-9 proton in fluorene itself is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). The presence of the electron-withdrawing carboxylate group at the C-9 position in this compound significantly increases the acidity of the remaining C-9 proton.
The rate of proton transfer to and from the C-9 position is a key parameter in the E1cB mechanism. For the reaction to proceed via this pathway, the rate of deprotonation by the base must be fast relative to the subsequent elimination step. The delocalization of the negative charge in the resulting carbanion across the fluorene ring system provides a significant driving force for this initial proton abstraction.
The pKa of the C-9 proton in fluorene-9-carboxylic acid in aqueous solution has been determined to be approximately 3.61. This value, however, pertains to the carboxylic acid proton. The acidity of the C-9 proton in the ester would be different and is a crucial factor in the kinetics of its base-catalyzed reactions.
Role of Fluorene Moiety in Mediating Reaction Pathways
The fluorene moiety is not merely a passive scaffold but an active participant in the reactions of this compound. Its primary role is to stabilize the carbanion intermediate formed upon deprotonation at the C-9 position. The extensive π-system of the fluorene ring allows for the delocalization of the negative charge, making the C-9 proton significantly more acidic than a typical methine proton. This stabilization is the key reason why the E1cB mechanism is favored for the hydrolysis of these esters.
The structure of the fluorene conjugate base is highly delocalized, which has been shown to affect the reactivity of different leaving groups. rsc.org This delocalization reduces the electronic differences between oxygen and sulfur leaving groups in the hydrolysis of the corresponding esters and thiolesters. rsc.org
Furthermore, the fluorene ring can exert neighboring group participation effects. While the classic E1cB mechanism involves a discrete carbanion, the fluorene ring can influence the transition state of the elimination step through orbital overlap. The planarity of the fluorene system facilitates the alignment of the orbitals necessary for the expulsion of the leaving group and the formation of the ketene intermediate.
The steric bulk of the fluorene moiety also plays a role in dictating the approach of reagents and influencing the stereochemical outcome of reactions at the C-9 position.
Reactivity Profile and Functionalization Strategies of Methyl 9h Fluorene 9 Carboxylate
Nucleophilic Acyl Substitution Reactions at the Ester Moiety
The ester functional group in methyl 9H-fluorene-9-carboxylate is a prime site for nucleophilic acyl substitution reactions. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group. These transformations are fundamental in converting the ester into a wide range of other functional groups, thereby expanding its synthetic utility.
Common nucleophilic acyl substitution reactions for this compound include:
Saponification: The hydrolysis of the ester to the corresponding carboxylic acid, fluorene-9-carboxylic acid, can be achieved by treatment with a base, such as sodium hydroxide (B78521), followed by acidification. google.com Fluorene-9-carboxylic acid is a valuable precursor for various pharmaceuticals. wikipedia.org
Amidation: Reaction with amines can produce the corresponding amides. This transformation is crucial for incorporating the fluorene (B118485) moiety into peptide structures or for the synthesis of polymers with specific properties.
Transesterification: The exchange of the methoxy group for a different alkoxy group can be accomplished by reacting the ester with an alcohol in the presence of an acid or base catalyst.
Reduction to Alcohol: While technically a reduction, the conversion of the ester to 9-fluorenemethanol (B185326) using strong reducing agents like lithium aluminum hydride proceeds through a nucleophilic acyl substitution-like mechanism.
The reactivity of the ester can be influenced by steric hindrance around the carbonyl group and the electronic nature of the fluorene ring system.
Carbanion Chemistry and Nucleophilic Reactivity at the C-9 Position
A defining feature of the fluorene ring system is the acidity of the C-9 protons (pKa ≈ 22.6 in DMSO). wikipedia.org This acidity allows for the facile generation of the fluorenyl anion, a stable and intensely colored aromatic carbanion, upon treatment with a suitable base. wikipedia.org The ester group at the C-9 position in this compound can further stabilize the resulting carbanion through resonance.
This fluorenyl carbanion is a potent nucleophile and readily participates in a variety of reactions, enabling the introduction of substituents at the 9-position. Key reactions include:
Alkylation: The carbanion can be alkylated by reacting it with alkyl halides, providing a straightforward method for synthesizing 9-alkylated fluorene derivatives.
Aldol-type Condensations: Reaction with aldehydes and ketones can lead to the formation of new carbon-carbon bonds and the introduction of a hydroxyl group.
Michael Additions: The fluorenyl anion can act as a nucleophile in Michael reactions, adding to α,β-unsaturated carbonyl compounds. mdpi.com
The ability to generate and functionalize the carbanion at the C-9 position is a cornerstone of fluorene chemistry, allowing for the construction of a diverse array of complex organic molecules.
Electrophilic Aromatic Substitution on the Fluorene Core
The benzene (B151609) rings of the fluorene core are susceptible to electrophilic aromatic substitution (EAS) reactions, although the reactivity is influenced by the fused ring system and the substituent at the C-9 position. The positions most susceptible to electrophilic attack are typically the 2 and 7 positions.
Common EAS reactions on the fluorene core include:
Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric and sulfuric acids. organicchemistrytutor.com
Halogenation: Bromination or chlorination can be accomplished using the respective halogen in the presence of a Lewis acid catalyst. organicchemistrytutor.com Direct fluorination is generally not employed due to the high reactivity and low selectivity of molecular fluorine. quora.com
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group onto the fluorene ring. organicchemistrytutor.com
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic core, typically using a Lewis acid catalyst. orgsyn.org
The strain in the bridging ring of fluorene derivatives has been shown to affect the reactivity of the ortho and para positions relative to the bridging group in electrophilic substitutions. rsc.org
Selective Reductions and Oxidations
The fluorene framework and its ester substituent can undergo selective reduction and oxidation reactions to yield a variety of important derivatives.
Reductions:
Ester Reduction: As mentioned previously, the ester group can be reduced to the corresponding alcohol, 9-fluorenemethanol, using strong reducing agents like lithium aluminum hydride.
Fluorenone Reduction: If the C-9 position is oxidized to a ketone (fluorenone), it can be reduced back to the fluorenyl group using reagents like zinc or hypophosphorous acid-iodine. wikipedia.org
Oxidations:
Oxidation to Fluorenone: The C-9 position of the fluorene ring is readily oxidized to form the corresponding ketone, 9-fluorenone. wikipedia.org This transformation can be achieved using a variety of oxidizing agents, including air in the presence of a base like potassium hydroxide in THF, or through catalytic methods using manganese oxides. researchgate.netrsc.orgnih.gov Ruthenium(II) complexes have also been employed as catalysts for the aerobic oxidation of 9H-fluorene derivatives. researchgate.net
Photocatalytic Oxidation: A novel approach for the additive-free oxidation of the C-H bond at the 9-position involves visible light irradiation in the presence of a rutile-type TiO2 photocatalyst and oxygen, yielding fluorenone with high efficiency. rsc.orgnih.gov
Transition Metal-Catalyzed Transformations
Transition metal catalysis has emerged as a powerful tool for the functionalization of fluorene derivatives, including this compound. These methods offer high efficiency and selectivity for the formation of new carbon-carbon and carbon-heteroatom bonds.
C-H Activation: Direct C-H activation is a powerful strategy for introducing functional groups onto the fluorene core without the need for pre-functionalized starting materials. youtube.com Palladium-catalyzed C(sp3)-H bond activation has been utilized in tandem reactions to synthesize substituted fluorenes. nih.gov The choice of metal and ligands can influence the regioselectivity of C-H activation, with a preference often observed for the C-H bonds ortho to existing functional groups. ox.ac.ukyoutube.com
Carbenoid Insertion: Metal-catalyzed intramolecular carbenoid insertion reactions of biaryldiazoacetates provide a convenient route to fluorene carboxylates. nih.gov This reaction, often catalyzed by rhodium or copper complexes, is thought to proceed via an electrophilic aromatic substitution mechanism. nih.govwikipedia.org The use of chiral catalysts can enable enantioselective C-H insertion reactions. acs.orglibretexts.org
Cross-coupling reactions are indispensable for the synthesis of complex fluorene-containing molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between fluorene derivatives and boronic acids or their esters. For instance, the Suzuki coupling of 2,7-dihalofluorenes with arylboronic acids has been investigated to produce diarylated fluorenes. acs.org
Heck Reaction: The palladium-catalyzed Heck reaction, involving the coupling of an unsaturated halide with an alkene, has been employed in the synthesis of structurally diverse fluorene derivatives. researchgate.net
Other Cross-Coupling Reactions: Various other transition metal-catalyzed cross-coupling reactions are utilized to functionalize the fluorene scaffold, enabling the creation of materials with tailored electronic and photophysical properties. ucf.edudntb.gov.ua
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is a key site for chemical transformations, allowing for its conversion into other valuable derivatives through hydrolysis and transesterification reactions. These processes are fundamental in modifying the properties and applications of the fluorene core.
Hydrolysis
The hydrolysis of this compound to its corresponding carboxylic acid, 9H-fluorene-9-carboxylic acid, is a standard yet crucial reaction. This conversion is typically achieved through saponification, which involves heating the ester in the presence of a base, followed by acidification.
A common procedure involves reacting the ester with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, in a suitable solvent mixture, often an alcohol-water system. The reaction mixture is heated under reflux to drive the reaction to completion. Following the saponification, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid, to precipitate the 9H-fluorene-9-carboxylic acid. google.com
This hydrolysis is a critical step as 9H-fluorene-9-carboxylic acid serves as a precursor for the synthesis of various pharmaceuticals and other functional organic materials. google.comwikipedia.org
Transesterification
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, resulting in a new ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org
Base-Catalyzed Transesterification: In a base-catalyzed process, an alkoxide corresponding to the desired alcohol is used. For instance, to convert this compound to ethyl 9H-fluorene-9-carboxylate, sodium ethoxide in ethanol (B145695) would be employed. The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Alternatively, an acid catalyst like sulfuric acid or p-toluenesulfonic acid can be used in conjunction with a large excess of the desired alcohol, which also serves as the solvent. The equilibrium is driven towards the product side by the high concentration of the new alcohol. masterorganicchemistry.com
The choice of catalyst and reaction conditions depends on the specific substrate and the desired product. The mild conditions of transesterification make it a versatile method for diversifying the ester functionality of the fluorene derivative. organic-chemistry.org
Table 1: Summary of Hydrolysis and Transesterification Reactions
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Hydrolysis (Saponification) | 1. Alkali Hydroxide (e.g., NaOH, KOH) 2. Acid (e.g., HCl) | 9H-Fluorene-9-carboxylic acid | Heating under reflux in an alcohol/water mixture, followed by acidification. google.com |
| Base-Catalyzed Transesterification | Alkoxide (e.g., Sodium Ethoxide) in the corresponding alcohol (e.g., Ethanol) | New Ester (e.g., Ethyl 9H-fluorene-9-carboxylate) | Reaction with the alkoxide in the corresponding alcohol as solvent. masterorganicchemistry.com |
| Acid-Catalyzed Transesterification | Acid Catalyst (e.g., H₂SO₄, TsOH) and an excess of a new alcohol | New Ester | Refluxing in a large excess of the new alcohol. masterorganicchemistry.com |
Derivatization for Enhanced Chemical Functionality
The fluorene moiety, and specifically the 9-position, offers rich opportunities for derivatization to create compounds with tailored electronic and structural properties. nih.gov this compound is a versatile starting material for such modifications. The reactivity of the C-9 position is enhanced by the presence of the carboxylate group and the flanking aromatic rings. wikipedia.org
One of the key strategies for derivatization involves the transformation of the methyl ester group itself. As discussed, hydrolysis yields the carboxylic acid, which can then be converted into an acyl chloride (e.g., 9-methylfluorene-9-carbonyl chloride) using reagents like thionyl chloride or oxalyl chloride. nih.gov This highly reactive intermediate can then be reacted with a variety of nucleophiles, such as amines or alcohols, to form amides and other esters, respectively. For example, the well-known Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used in peptide synthesis is a derivative of fluorene, highlighting the importance of such transformations. wikipedia.org
Furthermore, the acidic nature of the C-9 proton allows for deprotonation to form the fluorenyl anion. wikipedia.org This nucleophilic anion can participate in various carbon-carbon bond-forming reactions. For instance, alkylation at the C-9 position can be achieved by treating the ester with a base followed by an alkyl halide, yielding compounds like methyl 9-methyl-9H-fluorene-9-carboxylate. sytracks.com
Another powerful method for functionalization at the C-9 position is the Knoevenagel condensation. nih.govnih.gov While this reaction is typically performed with fluorene itself and an aldehyde to form a dibenzofulvene derivative, the principle can be adapted for derivatives of this compound to introduce exocyclic double bonds, leading to extended π-conjugated systems with interesting photophysical properties. nih.gov
The synthesis of highly functionalized 9,9-disubstituted fluorene derivatives is also an active area of research. acs.org These reactions often start from precursors like 9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester, which can be synthesized from the corresponding acid. prepchem.com The hydroxyl group can then be substituted by various nucleophiles under Lewis acid catalysis to introduce diverse functionalities at the 9-position. acs.org
Table 2: Selected Derivatization Strategies for this compound and Related Compounds
| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Amide Formation | 9H-Fluorene-9-carboxylic acid (from hydrolysis) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 9H-Fluorene-9-carboxamide | nih.gov |
| C-9 Alkylation | This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Methyl 9-alkyl-9H-fluorene-9-carboxylate | sytracks.com |
| Knoevenagel Condensation | Fluorene (related compound) | Aldehyde (R-CHO), Base | Dibenzofulvene derivative | nih.govnih.gov |
| Nucleophilic Substitution | 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester | Nucleophile, Lewis Acid (e.g., BF₃·OEt₂) | 9-Substituted-9H-fluorene-9-carboxylate | acs.org |
Applications of Methyl 9h Fluorene 9 Carboxylate in Advanced Organic Synthesis
As a Precursor for Complex Molecular Architectures
The strategic position of the carboxylate group at the C-9 position of the fluorene (B118485) ring makes methyl 9H-fluorene-9-carboxylate an ideal precursor for élaborating complex molecular frameworks. The C-9 proton is acidic, allowing for facile deprotonation and subsequent alkylation, which opens the door to a variety of substituted fluorene derivatives.
A significant application involves the conversion of the corresponding acid, 9-methyl-9H-fluorene-9-carboxylic acid, into its acyl chloride derivative, 9-methyl-9H-fluorene-9-carbonyl chloride. sigmaaldrich.com This acyl chloride, marketed under the name COGen, serves as a stable and solid carbon monoxide (CO) source for palladium-catalyzed carbonylation reactions. sigmaaldrich.comsigmaaldrich.com This methodology provides a practical alternative to using gaseous carbon monoxide, which is highly toxic and difficult to handle. The reaction is versatile and compatible with numerous building blocks, enabling the synthesis of complex structures such as ketones, amides, and esters under controlled conditions. sigmaaldrich.comsigmaaldrich.com The use of its isotopically labeled counterpart, 9-methyl-9H-fluorene-9-carbonyl-13C chloride, further extends its utility into mechanistic studies and isotopic labeling. sigmaaldrich.com
Research has also demonstrated that fluorene propargylic alcohols, which can be synthesized from fluorenone (a close relative of the title compound), undergo boron trifluoride-catalyzed reactions with various amino amides. thieme-connect.de This process yields highly functionalized and conjugated fluorene derivatives, showcasing how the fluorene scaffold acts as a platform for constructing intricate molecular architectures. thieme-connect.de
Building Block in Multi-component Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. nih.gov The fluorene scaffold has proven to be an excellent building block in such reactions.
Specifically, derivatives of the fluorene-9-position are utilized in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. rug.nlresearchgate.net By converting the C-9 position into an isocyanide group (9-isocyano-9H-fluorene), chemists have unlocked pathways to a diverse array of complex and novel adducts, including spiro compounds. rug.nlresearchgate.net These reactions are noted for their experimental simplicity and the high degree of molecular diversity and complexity achieved in the products. researchgate.net The resulting fluorene-containing molecules are of significant interest in drug discovery programs, where MCRs are a preferred strategy for rapidly generating libraries of biologically active compounds. nih.gov The synthesis of these complex derivatives underscores the value of the fluorene-9-substituted core, for which this compound is a potential precursor. rug.nlresearchgate.net
Utilization in Stereoselective Synthesis Research
The steric bulk of the fluorene group plays a critical role in directing the stereochemical outcome of reactions, a feature that is highly valuable in stereoselective synthesis. The 9-phenyl-9-fluorenyl (Pf) group, a structurally related analogue, is particularly notable for its application in controlling stereoselectivity. nih.gov
When used as a nitrogen-protecting group in amino ketones, the bulky Pf group effectively directs the regioselectivity of enolization and subsequent alkylation. nih.gov Deprotonation occurs exclusively at the α'-carbon, preventing unwanted side reactions at the α-carbon adjacent to the protected nitrogen. This high level of control has been widely utilized in the asymmetric synthesis of various chiral compounds. nih.gov Furthermore, the restricted rotation around the carbon-carbon single bond in certain chiral fluorene derivatives, such as 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, leads to the existence of stable diastereoisomers, a phenomenon studied for its kinetic and thermodynamic properties. researchgate.net
Strategic Implementation in Protecting Group Methodologies
The fluorene scaffold is the foundation for some of the most important protecting groups in organic synthesis, particularly in solid-phase peptide synthesis. While the methyl ester of 9H-fluorene-9-carboxylic acid is a building block, the related 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern protecting group strategy. The Fmoc group is introduced using reagents like (9H-Fluoren-9-yl)methyl carbonochloridate (B8618190) (Fmoc-Cl). ambeed.com
Similarly, the 9-phenyl-9-fluorenyl (Pf) group, which is structurally similar to the trityl group, is employed for the protection of amine functionalities. nih.gov The Pf group offers a significant advantage over the acid-labile trityl group, being more than 6,000 times more stable under acidic conditions. This robustness allows for a broader range of chemical manipulations elsewhere in the molecule without premature deprotection. The protection of amino acids with the Pf group is a robust process that generally proceeds in good yields, preserving the enantiopurity of the starting material. nih.gov This strategic use of the fluorene core highlights its importance in enabling complex, multi-step syntheses.
Contributions to Functional Molecule Development
The unique photophysical properties of the fluorene ring system have led to its extensive use in the development of functional molecules for materials science and optoelectronics. researchgate.net Fluorene-based compounds are highly fluorescent and have been investigated for their applications as organic materials, semiconductors, and organic dyes. thieme-connect.de
Research has focused on incorporating the fluorene moiety into larger, conjugated systems to create novel materials. For example, luminogens combining fluorenone and tetraphenylethene have been designed and synthesized, exhibiting aggregation-induced emission (AIE) and solvatochromic properties. researchgate.net These materials are highly sensitive to trace amounts of water in organic solvents, suggesting their potential use in chemical sensors. Furthermore, the development of multicomponent reactions involving fluorene building blocks has enabled the efficient synthesis of poly-functionalized nicotinonitriles that incorporate pyrene (B120774) and fluorene moieties. researchgate.net The ability to readily synthesize diverse and complex fluorene derivatives through MCRs positions the fluorene scaffold as a key component in the discovery of new functional materials and molecules for drug discovery. rug.nlresearchgate.net
Interactive Data Table: Applications of Fluorene-9-Substituted Compounds
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Stability
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and stability of organic molecules. For fluorene (B118485) derivatives, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize molecular geometries and calculate various electronic parameters. guidechem.com
Studies on the 9H-fluorene scaffold reveal that deprotonation at the C9 position results in an aromatic system, indicating the acidity of the C9 proton and the stability of the resulting fluorenyl anion. google.com The introduction of a methyl carboxylate group at the C9 position, as in methyl 9H-fluorene-9-carboxylate, significantly influences the electronic distribution and stability of the molecule. The electron-withdrawing nature of the carboxylate group is expected to impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Computational analyses of various substituted fluorenes have shown that the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. guidechem.com A smaller energy gap generally suggests a less stable and more reactive molecule. For this compound, the ester group at the C9 position would likely lower both the HOMO and LUMO energy levels, with the extent of this effect being quantifiable through DFT calculations. These calculations would also elucidate the distribution of electron density and the molecular electrostatic potential, highlighting the regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of a Generic Fluorene Scaffold
| Parameter | Calculated Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G(d,p) |
Note: The values in this table are illustrative for a generic fluorene system and would vary for this compound.
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation are instrumental in understanding the mechanisms of chemical reactions. For this compound, these techniques can be applied to model its synthesis and subsequent reactions. A common route to fluorene-9-carboxylic acids involves the reaction of fluorene with a carboxylating agent. google.com The esterification to this compound can also be modeled to understand the reaction kinetics and thermodynamics.
Computational studies on the reactions of fluorene derivatives, such as the cycloaddition reactions of 9H-fluorene-9-thione, have revealed the formation of biradical intermediates. guidechem.com Similar mechanistic investigations could be performed for reactions involving this compound. For instance, the simulation of its hydrolysis or amidation would provide insights into the transition state geometries and activation energies, which are crucial for optimizing reaction conditions.
The synthesis of related 3-hydroxy-9H-fluorene-2-carboxylates has been shown to proceed through a Michael addition, Robinson annulation, and subsequent aromatization. Theoretical modeling of these steps for analogous reactions starting from or leading to this compound could elucidate the regioselectivity and stereoselectivity observed experimentally.
Prediction of Spectroscopic Features for Structural Analysis
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the structural elucidation of new compounds. For this compound, theoretical calculations can provide predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as infrared (IR) vibrational frequencies.
Table 2: Predicted Key IR Vibrational Frequencies for a Generic Fluorene Ester
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C=O Stretch (Ester) | ~1730 |
| C-O Stretch (Ester) | ~1250 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1600-1450 |
Note: These are approximate values and would be refined by specific calculations for this compound.
Analysis of Intermolecular Interactions and Solvent Effects
The study of intermolecular interactions is crucial for understanding the properties of materials in the condensed phase, such as their crystal packing and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures.
Studies on 9,9-disubstituted fluorene derivatives have utilized Hirshfeld surface analysis to detail the nature and extent of intermolecular contacts. For these molecules, interactions such as C-H···π contacts and, in the presence of suitable functional groups, hydrogen bonds, play a significant role in their crystal packing. For this compound, one would expect C-H···π interactions between the aromatic rings of neighboring molecules to be prominent. The presence of the methyl carboxylate group could also lead to weak C-H···O interactions.
The solvent environment can significantly influence the behavior of a molecule. Theoretical models can be used to study solvent effects on the conformational stability, reactivity, and spectroscopic properties of this compound. By performing calculations with implicit or explicit solvent models, it is possible to simulate how different solvents would affect, for example, the equilibrium between different conformers or the rate of a reaction. This understanding is vital for applications where the compound is used in solution.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of methyl 9H-fluorene-9-carboxylate in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene (B118485) moiety, the methoxy (B1213986) protons of the ester group, and the unique proton at the C9 position. The aromatic protons typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons can reveal the substitution pattern on the fluorene rings. The methoxy protons are expected to appear as a sharp singlet further upfield, typically around 3.7 ppm. The proton at the C9 position is particularly diagnostic, appearing as a singlet in a region that is influenced by both the aromatic system and the carboxylate group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 170-175 ppm. The aromatic carbons will produce a series of signals in the region of 120-150 ppm. The methoxy carbon will appear as a distinct signal around 52 ppm, and the C9 carbon will have a chemical shift that is influenced by its sp³ hybridization and its connection to the aromatic rings and the ester group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.8 | 120 - 130 |
| Aromatic C (quaternary) | - | 140 - 145 |
| C9-H | ~5.0 | ~50 |
| O-CH₃ | ~3.7 | ~52 |
| C=O | - | ~172 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry for Mechanistic and Structural Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pathways.
Under electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺) corresponding to its molecular weight (224.26 g/mol ). The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for esters is the loss of the alkoxy group. For this compound, this would involve the cleavage of the O-CH₃ bond, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the fluorenoyl cation. Another potential fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fluorenyl cation.
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| Fragment | Structure | Expected m/z |
| Molecular Ion | [C₁₅H₁₂O₂]⁺ | 224 |
| Loss of OCH₃ | [C₁₄H₉O]⁺ | 193 |
| Loss of COOCH₃ | [C₁₃H₉]⁺ | 165 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice.
Although the specific crystal structure of this compound is not publicly documented, studies on other 9,9-disubstituted fluorene derivatives provide insights into the expected solid-state conformation mdpi.comnih.gov. The fluorene moiety is generally planar, and the substituents at the C9 position adopt a tetrahedral geometry. The crystal packing is influenced by intermolecular interactions such as van der Waals forces and, in some cases, hydrogen bonding if suitable functional groups are present. The analysis of crystal structures of related compounds reveals that the planarity of the fluorene system is a consistent feature iaea.org.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester will appear in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the fluorene moiety. The C=O stretch of the ester may also be observed, although it is generally weaker in Raman than in IR spectra.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | ~1735 |
| C-O (ester) | Stretch | 1250 - 1000 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule and its photophysical properties.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the fluorene chromophore. Fluorene and its derivatives typically exhibit strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. The presence of the carboxylate group at the C9 position may cause a slight shift in the absorption maxima compared to unsubstituted fluorene. Research on similar fluorene derivatives shows strong absorption in the UV portion of the electromagnetic spectrum researchgate.net.
Fluorescence Spectroscopy: Many fluorene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum would provide information about the excited state properties of the molecule. The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The accessibility of methyl 9H-fluorene-9-carboxylate and its analogs is paramount for their widespread application. While traditional methods for the synthesis of fluorene-9-carboxylic acid exist, such as the reaction of fluorene (B118485) with a dialkyl carbonate in the presence of an alkali metal hydride or potassium alcoholate followed by saponification, current research is focused on developing more efficient, scalable, and versatile synthetic pathways. google.comnih.gov
A notable advancement involves the synthesis of substituted fluorene-2-carboxylates through a sequence of Michael addition, Robinson annulation, and aromatization. mdpi.com This approach allows for the construction of the fluorene core with a variety of substituents, offering a direct route to functionalized derivatives. For instance, the reaction of 2-benzylidene-1-indanone (B110557) with acetoacetate (B1235776) derivatives can yield a range of 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com This methodology is significant as it provides access to fluorenes with substitution patterns that are not readily achievable through conventional methods.
Furthermore, catalyst-free methods are being explored for the synthesis of fluorenes from amino group-containing biaryls and Meldrum's acid derivatives. rsc.org This approach is advantageous as it proceeds without the need for a metal catalyst and tolerates a variety of functional groups. rsc.org The development of such atom-economical and environmentally benign synthetic routes is a key focus in modern organic chemistry.
Future research in this area is expected to focus on the development of catalytic enantioselective methods for the synthesis of chiral fluorene-9-carboxylic acid derivatives. The stereoselective functionalization of the C9 position would provide access to a new class of chiral ligands and catalysts for asymmetric synthesis.
Exploration of Undiscovered Reactivity Patterns
The reactivity of the fluorene nucleus, particularly at the C9 position, is a subject of ongoing investigation. The C9-protons of 9H-fluorene are weakly acidic, with a pKa of 22.6 in DMSO, leading to the formation of a stable and aromatic fluorenyl anion upon deprotonation. wikipedia.org This anion acts as a potent nucleophile, readily reacting with various electrophiles at the 9-position. wikipedia.org This inherent reactivity is the cornerstone for the synthesis of a vast array of 9-substituted fluorene derivatives.
Recent studies have begun to explore the reactivity of more complex fluorene derivatives. For example, the chemistry of 9-borafluorenes, which feature a boron atom at the 9-position, is a rapidly developing field. nih.govwikipedia.orgacs.org These compounds exhibit unique Lewis acidity and photophysical properties, and their reactivity is being harnessed for the synthesis of other boron-containing molecules. nih.govacs.org The insertion of alkynes and phosphaalkynes into the B-C bond of 9-borafluorenes to form seven-membered rings is a testament to their novel reactivity. wikipedia.org
The development of new catalytic systems is also unlocking new reactivity patterns. A boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides has been shown to produce highly functionalized and conjugated fluorene derivatives. thieme-connect.de This reaction proceeds through a proposed allene (B1206475) carbocation intermediate, highlighting the potential for fluorene-based propargylic alcohols to serve as precursors to complex molecular architectures. thieme-connect.de
Future research will likely focus on the activation of other positions on the fluorene ring system, moving beyond the well-established chemistry of the C9 position. The development of regioselective C-H activation/functionalization strategies for the aromatic rings of this compound would provide access to a new dimension of chemical space and enable the synthesis of previously inaccessible derivatives.
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical syntheses. The development of sustainable processes for the production and application of fluorene derivatives is an active area of research. A significant stride in this direction is the highly efficient aerobic oxidation of 9H-fluorenes to 9-fluorenones under ambient conditions. rsc.org This method utilizes air as the oxidant and is performed in the presence of potassium hydroxide (B78521) in tetrahydrofuran (B95107), offering a green alternative to traditional oxidation methods that often employ stoichiometric and hazardous oxidizing agents. rsc.org
The use of fluorene derivatives in the development of sustainable materials is also gaining traction. For instance, fluorene-based surfactants with good surface activity have been synthesized, and their biological degradation has been shown to be greater than 96% after seven days, highlighting their potential as environmentally friendly alternatives to conventional surfactants. researchgate.net
Furthermore, the development of catalyst-free synthetic methods, as mentioned earlier, contributes to the green credentials of fluorene chemistry by minimizing waste and avoiding the use of potentially toxic and expensive metal catalysts. rsc.org
Looking ahead, the integration of this compound and its derivatives into biocatalytic processes and flow chemistry setups will be a key area of focus. The use of enzymes for the selective functionalization of the fluorene scaffold and the development of continuous flow processes for their synthesis will further enhance the sustainability of fluorene chemistry.
Design and Synthesis of Advanced Synthetic Tools and Reagents
The unique structural and electronic properties of the fluorene moiety make it an attractive scaffold for the design of novel synthetic tools and reagents. The most well-known application in this context is the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for amines, a cornerstone of solid-phase peptide synthesis. wikipedia.org
Beyond protecting groups, fluorene derivatives are being developed as versatile building blocks for the synthesis of complex molecules and functional materials. Fluorene-9-carboxylic acid itself is a precursor to various pharmaceuticals. wikipedia.org The modification of the fluorene core with different functional groups allows for the tuning of its properties, making fluorene-based molecules useful as intermediates in the synthesis of a wide range of compounds. researchgate.net
Recent research has also highlighted the potential of fluorene derivatives as ligands for catalysis and as components of advanced materials. For example, new fluorene-based bipolar charge-transporting materials have been designed and synthesized for applications in organic electronics. nih.govrsc.org These materials are solution-processable and air-stable, making them promising candidates for next-generation electronic devices. nih.govrsc.org
The future in this domain lies in the rational design and synthesis of fluorene-based reagents with tailored reactivity and selectivity. The development of chiral fluorene-based ligands for asymmetric catalysis, photoresponsive fluorene-based reagents for controlled reactions, and fluorene-based sensors for molecular recognition are all exciting avenues for future exploration.
Potential for Innovation in Diverse Fields of Chemical Research
The versatility of the fluorene scaffold, and by extension this compound, has led to its application in a remarkably diverse array of research fields, with significant potential for future innovation.
In materials science , fluorene derivatives are at the forefront of research into organic light-emitting diodes (OLEDs), organic solar cells, and sensors. entrepreneur-cn.com Their inherent fluorescence and conductivity, which can be tuned by chemical modification, make them ideal candidates for these applications. entrepreneur-cn.com For example, fluorene-based polymers have been used to create quasi-solid-state dye-sensitized solar cells. rsc.org Copolymers incorporating the rigid fluorene structure have been shown to exhibit low permittivity and high thermal stability, making them suitable for applications in microelectronics. mdpi.com Recently, fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been investigated as electron-transporting self-assembled monolayers in photovoltaic devices. rsc.org
In medicinal chemistry , the fluorene core is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. entrepreneur-cn.comacs.org For instance, novel symmetric fluorene-2,7-diamine derivatives have been designed and synthesized as potent inhibitors of the Hepatitis C virus. nih.gov Other fluorene derivatives have been identified as inhibitors of pyruvate (B1213749) dehydrogenase kinase, with potential applications in the treatment of diabetes. nih.gov The development of new O-aryl-carbamoyl-oxymino-fluorene derivatives has demonstrated promising antimicrobial and antibiofilm activity, which can be enhanced by combination with iron oxide nanoparticles. nih.gov The introduction of fluorine atoms or fluorinated groups into the fluorene scaffold is also a promising strategy for modulating the pharmacological properties of these compounds. nih.gov
The future potential for innovation is vast. The development of fluorene-based materials for advanced applications such as data storage, stimuli-responsive systems, and biomedical imaging is on the horizon. In medicinal chemistry, the exploration of fluorene derivatives as targeted therapeutics and diagnostic agents holds immense promise. The continued development of our fundamental understanding of the structure-property relationships in this class of compounds will undoubtedly fuel further innovation across the chemical sciences.
Q & A
What are the most reliable methods for synthesizing methyl 9H-fluorene-9-carboxylate?
Basic Question
The synthesis typically involves esterification of 9H-fluorene-9-carboxylic acid using methanol under acidic or catalytic conditions. A common approach is reacting the carboxylic acid derivative (e.g., 9H-fluorene-9-carbonyl chloride) with methanol in the presence of a base like pyridine to neutralize HCl byproducts . For higher purity, column chromatography or recrystallization is recommended post-reaction.
Advanced Question How can reaction conditions be optimized to minimize side products like dimerization or oxidation? Advanced protocols use inert atmospheres (N₂/Ar) to prevent oxidation and low temperatures (0–5°C) to control exothermic reactions. Catalytic agents such as DMAP (4-dimethylaminopyridine) improve esterification efficiency . Monitoring via TLC or HPLC ensures intermediate stability and product purity.
How is this compound characterized structurally?
Basic Question
Basic characterization includes spectroscopic methods:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ ~165–170 ppm).
- IR Spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and aromatic C-H bends .
Advanced Question What crystallographic techniques resolve ambiguities in stereochemistry or molecular packing? Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond angles and torsional strain. For example, fluorene derivatives often exhibit planar aromatic systems with slight deviations due to steric hindrance .
What analytical methods quantify this compound in complex mixtures?
Advanced Question
Gas chromatography-mass spectrometry (GC-MS) is effective for trace analysis. In a study of Tagetes erecta extracts, ethyl 9H-fluorene-9-carboxylate was identified via GC-MS with retention time 21.436 minutes and molecular ion [M+H]⁺ at m/z 225 . For polar matrices, reverse-phase HPLC with UV detection (λ = 254 nm) offers better resolution .
What safety protocols are critical when handling this compound?
Basic Question
Wear PPE (gloves, goggles) and use fume hoods to avoid inhalation or skin contact. Store in airtight containers at 2–8°C to prevent hydrolysis. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Question How does the compound’s stability under varying pH or light conditions impact experimental design? Methyl esters hydrolyze rapidly in alkaline conditions (pH > 10). Stability studies recommend buffered solutions (pH 5–7) and amber glassware to mitigate photodegradation .
How is this compound applied in drug discovery?
Advanced Question
It serves as a precursor for bioactive molecules. For example, fluorenylmethoxycarbonyl (Fmoc) derivatives are used in peptide synthesis to protect amines. In one study, an Fmoc-linked benzoxazepine exhibited neuroactive potential . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors .
How to address contradictory data in crystallographic or spectroscopic analyses?
Advanced Question
Discrepancies in bond lengths or NMR shifts may arise from polymorphism or solvent effects. For SC-XRD, refine data using multiple software (SHELXL, Olex2) and validate via R-factor convergence (< 5%). For NMR, compare solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) .
What are the challenges in scaling up synthesis without compromising yield?
Advanced Question
Batch reactors risk exothermic runaway reactions. Flow chemistry systems improve heat dissipation and mixing. Process analytical technology (PAT) like in-line FTIR monitors intermediates in real-time . Pilot-scale trials achieved 85% yield using continuous flow .
How to model the electronic properties of this compound computationally?
Advanced Question
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.2 eV) and charge distribution. These models align with experimental UV-Vis spectra (λmax ~280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
